molecular formula C15H15FN2O3S B2998616 2-(4-Fluorophenoxy)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)ethanone CAS No. 2198916-00-4

2-(4-Fluorophenoxy)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)ethanone

Cat. No.: B2998616
CAS No.: 2198916-00-4
M. Wt: 322.35
InChI Key: RFVNUIWVDHYABA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenoxy)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C15H15FN2O3S and its molecular weight is 322.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-fluorophenoxy)-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O3S/c16-11-1-3-12(4-2-11)20-10-14(19)18-7-5-13(9-18)21-15-17-6-8-22-15/h1-4,6,8,13H,5,7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVNUIWVDHYABA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CS2)C(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-Fluorophenoxy)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)ethanone is a compound that has garnered attention in pharmacological research for its potential biological activities. This article reviews the synthesis, biological activities, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound features a complex structure consisting of a pyrrolidine ring, a thiazole moiety, and a fluorophenoxy group. The synthesis typically involves multi-step reactions, including the formation of the pyrrolidine and thiazole rings followed by coupling reactions to introduce the fluorophenoxy group.

Antimicrobial Activity

Research indicates that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, compounds containing thiazole rings have been shown to possess moderate to high antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds can range significantly depending on the specific structure and substituents present.

CompoundTarget BacteriaMIC (μg/ml)
Compound AStaphylococcus aureus12.5
Compound BEscherichia coli25
Compound CPseudomonas aeruginosa50

Anticancer Potential

The anticancer activity of thiazole-containing compounds has also been explored. In vitro studies have demonstrated that certain derivatives can inhibit cancer cell proliferation effectively. For example, compounds similar in structure to our target compound have shown promising results against breast and renal cancer cell lines.

Study ReferenceCancer Cell LineIC50 (μM)
Study 1MCF-7 (breast)5.0
Study 2A549 (lung)10.0

Case Studies

  • Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of several thiazole derivatives, including those structurally related to this compound. The results indicated that modifications in the fluorophenoxy group significantly affected the antimicrobial potency, suggesting that further structural optimization could enhance efficacy .
  • Anticancer Research : Another investigation focused on the anticancer properties of thiazole derivatives, revealing that compounds with similar scaffolds exhibited selective cytotoxicity towards cancer cells while sparing normal cells . This selectivity is crucial for developing therapeutic agents with reduced side effects.

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may interfere with key cellular processes such as protein synthesis or DNA replication in microbial and cancer cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.